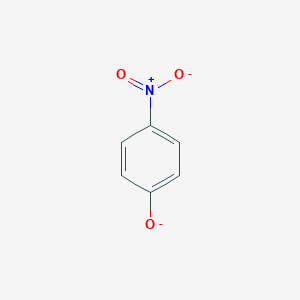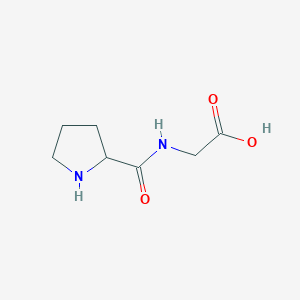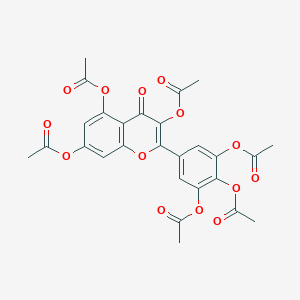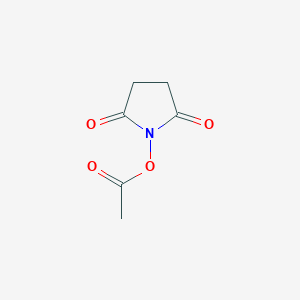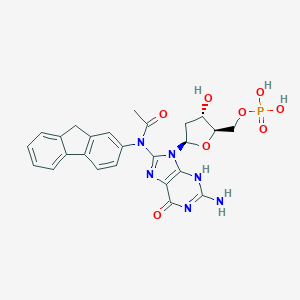
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene is a chemical compound that has gained significant attention in the field of scientific research. It is a DNA adduct formed by the reaction of 2-acetylaminofluorene (AAF) with deoxyguanosine in DNA. This compound has been extensively studied due to its potential carcinogenic effects and its role in the development of cancer.
Mechanism of Action
The mechanism of action of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the formation of a covalent bond between the compound and DNA. This bond can lead to the disruption of DNA replication and transcription, leading to mutations and the development of cancer. The adduct can also induce DNA damage and activate various cellular pathways, leading to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene are primarily related to its role in the development of cancer. This compound can induce DNA damage and mutations, leading to the development of cancer. It can also activate various cellular pathways, leading to the proliferation and survival of cancer cells.
Advantages and Limitations for Lab Experiments
The use of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene in laboratory experiments has several advantages and limitations. One of the main advantages is its ability to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its potential toxicity and carcinogenic effects, requiring careful handling and disposal.
Future Directions
There are several future directions for the study of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene. One area of research is the development of new methods for the detection and quantification of the DNA adduct. Another area is the exploration of the potential therapeutic applications of this compound, particularly in the development of new cancer treatments. Additionally, further studies are needed to better understand the mechanisms of action and the potential risks associated with exposure to this compound.
Synthesis Methods
The synthesis of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene involves the reaction of N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene with deoxyguanosine in DNA. This reaction results in the formation of a covalent bond between the two molecules, leading to the formation of the DNA adduct. This process can be initiated in vitro by exposing DNA to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene or in vivo through exposure to N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene-containing substances.
Scientific Research Applications
N-(5'-Phospho-2'-deoxyguanosin-8-YL)-2-acetylaminofluorene has been extensively studied in the field of scientific research, particularly in the area of cancer research. It has been found to be a potent carcinogen and has been linked to the development of various types of cancer, including liver, lung, and bladder cancer. This compound is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to evaluate the potential carcinogenic effects of various substances.
properties
CAS RN |
14490-86-9 |
|---|---|
Molecular Formula |
C25H25N6O8P |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C25H25N6O8P/c1-12(32)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)34)31(25)20-10-18(33)19(39-20)11-38-40(35,36)37/h2-7,9,18-20,33H,8,10-11H2,1H3,(H2,35,36,37)(H3,26,28,29,34)/t18-,19+,20+/m0/s1 |
InChI Key |
NDOGYHUMWQPHFA-XUVXKRRUSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)O)O)NC(=NC5=O)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)N=C(NC5=O)N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)O)NC(=NC5=O)N |
synonyms |
8-(N-fluoren-2-ylacetamido)-2'-deoxyguanosine 5'-monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



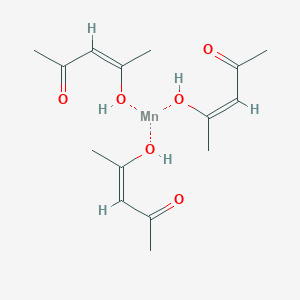


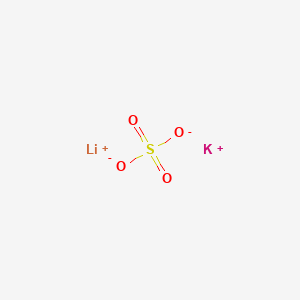
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
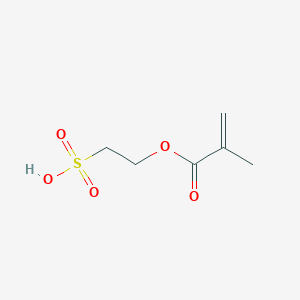
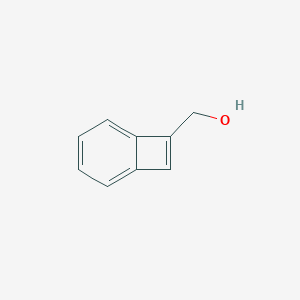
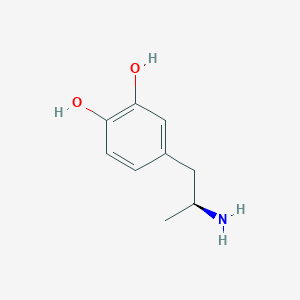

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
